The biosynthesis of aurantinin B involves complex enzymatic processes facilitated by polyketide synthases (PKSs). The biosynthetic pathway begins with the assembly of two distinct polyketide chains. One chain is formed through a tail-to-tail condensation of two acetate units, while the other is derived from a long dicarboxylic acid chain .
A key aspect of aurantinin B's synthesis is the methyl esterification process initiated by an enzyme known as Art28. This enzyme introduces a methyl ester bond that remains intact until the final stages of biosynthesis, where it is hydrolyzed by another enzyme, Art9, converting the inactive intermediate into active aurantinin B. This strategy serves as a protective mechanism against toxic intermediates during production .
The molecular structure of aurantinin B features a complex tetracyclic ring system with specific stereochemistry that has been elucidated through spectroscopic techniques and computational modeling. The compound's structure includes several methyl groups incorporated at strategic positions, which are crucial for its biological activity .
The exact molecular formula and mass are typically determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing detailed insights into its structural configuration.
Aurantinin B undergoes various chemical reactions that are integral to its biosynthesis and activity. The most significant reaction is the hydrolysis of the terminal methyl ester, catalyzed by Art9, which converts the inactive precursor into the active form of aurantinin B. This reaction not only activates the compound but also protects producing organisms from potential toxicity associated with intermediate forms .
Additionally, aurantinin B's mechanism of action involves interactions with bacterial membranes, leading to disruption and subsequent cell death. This action can be studied through assays that measure membrane integrity in bacterial cultures exposed to aurantinin B.
The mechanism by which aurantinin B exerts its antibacterial effects primarily involves disrupting the integrity of bacterial cell membranes. Studies have shown that aurantinin B causes plasma membrane lysis, resulting in the efflux of cellular contents and ultimately leading to cell death .
This disruption is facilitated by the compound's lipophilic nature, allowing it to integrate into lipid bilayers effectively. The precise molecular interactions at play are still under investigation but are believed to involve binding to specific membrane components that destabilize membrane structure.
Aurantinin B exhibits several notable physical and chemical properties:
Relevant data regarding these properties can be derived from experimental studies aimed at optimizing extraction methods and determining effective concentrations for antimicrobial testing.
Aurantinin B has significant potential applications in various scientific fields:
Aurantinin B is a structurally complex polyketide antibiotic produced by Bacillus species. It exhibits potent activity against multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus and Clostridium sporogenes, while demonstrating negligible cytotoxicity in human cell lines (IC₅₀ > 100 μg/mL) [1]. This compound belongs to a broader family of aurantinins characterized by a unique 6/7/8/5-fused tetracyclic ring system and a triene side chain terminating in a carboxylic acid group [4] [10]. Its discovery reflects the expanding interest in Bacillus-derived secondary metabolites as sources of novel antibacterial agents.
Aurantinin B was first isolated from Bacillus aurantinus (originally designated Bacillus sp. MASUMA), a bacterial strain recovered from environmental compost samples. Initial studies in 1978 identified the progenitor compound "aurantinin" (later designated aurantinin A) as a conjugated triene polyene with the molecular formula C₃₅H₅₄O₉ and selective activity against Gram-positive bacteria [7]. The producing organism was characterized as a novel Bacillus species based on morphological and biochemical traits, though genomic refinements later reclassified productive strains under Bacillus subtilis [1] [9].
The aurantinin family expanded through targeted genomic mining and improved analytical techniques:
Table 1: Chronological Development of Aurantinin Compounds
Year | Compound | Producing Strain | Key Advance | Reference |
---|---|---|---|---|
1978 | Aurantinin (A) | Bacillus aurantinus MASUMA | First isolation; C₃₅H₅₄O₉; Gram-positive activity | [7] |
1988 | Aurantinin B | Bacillus sp. | Glycosylated derivative of aurantinin A; enhanced bioactivity | [9] |
2016 | Aurantinins C & D | B. subtilis fmb60 | Novel derivatives; broad-spectrum anti-MDR activity; non-cytotoxic | [1] |
Aurantinin B emerged as a glycosylated analogue of aurantinin A, featuring a 3-keto-6-deoxy-β-D-glucose moiety attached at the C-17 hydroxyl position [4]. This structural modification significantly enhanced its antibacterial potency compared to the parent compound.
Aurantinin B is classified as a trans-acyltransferase (trans-AT) polyketide synthase (PKS) derived natural product. Its biosynthesis involves a large modular PKS assembly line encoded by the art gene cluster (MIBiG BGC0001520) [5] [10]. Key biosynthetic features include:
Table 2: Key Domains in Aurantinin B PKS Modules
Module | Domains | Function in Aurantinin B Assembly | Unique Features |
---|---|---|---|
Initiation | MT, ACP | Art28: Malonyl-ACP O-methylation | Protects carboxyl group during chain extension |
Extension | KS, AT, KR, DH, ER, ACP | Carbon chain elongation and functional group modification | Incorporates C-methyl branches via β-branching |
Termination | ECHQ, TE | Art21: Chain release and cyclization | Atypical ECHQ domain (Q280) essential for tetracyclic ring formation |
The atypical enoyl-CoA hydratase (ECHQ) domain in Art21 (containing Gln280 instead of catalytic His) is critical for forming the complex tetracyclic ring system. Deletion or mutation of this domain results in synthesis of simplified bicyclic products termed auritriacids (ATAs), demonstrating its essential role in scaffold complexity [10].
Aurantinin B belongs to the expanding family of Bacillus-derived antibacterial polyketides with clinical significance:
Table 3: Aurantinin B Among Key Antimicrobial Classes from Bacillus
Antimicrobial Class | Representative Compounds | Primary Targets | Structural Distinction of Aurantinin B |
---|---|---|---|
Nonribosomal Peptides | Bacitracin, Surfactin | Cell wall & membrane | Polyketide backbone (vs. peptide) |
Lantibiotics | Subtilin, Mersacidin | Lipid II/cell membrane | Non-peptidic; tetracyclic ring system |
Polyketides | Difficidin, Macrolactin | Membrane/protein synthesis | 6/7/8/5-fused tetracyclic scaffold; triene-carboxylate side chain |
The compounds mentioned above are for structural/functional comparison only and are not part of the aurantinin family.
The continued exploration of aurantinin biosynthesis and mechanism underscores its potential as a scaffold for developing novel antibiotics targeting drug-resistant Gram-positive infections. Ongoing research focuses on bioengineering the art PKS pathway to generate structural analogs with enhanced pharmacokinetic properties [10].
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